molecular formula C16H25NO2 B291281 N-(4-ethoxyphenyl)octanamide

N-(4-ethoxyphenyl)octanamide

Cat. No. B291281
M. Wt: 263.37 g/mol
InChI Key: LFOLSYVNDLMNLN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)octanamide, also known as EO, is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 51-53°C. EO has been widely used in scientific research due to its unique properties, which include its ability to act as a selective agonist of the G protein-coupled receptor 119 (GPR119).

Mechanism of Action

N-(4-ethoxyphenyl)octanamide acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Upon binding to this receptor, N-(4-ethoxyphenyl)octanamide stimulates the release of insulin and GLP-1, which can help regulate blood glucose levels and improve glucose metabolism.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)octanamide has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic beta cells, enhance glucose-stimulated insulin secretion, and improve glucose tolerance. N-(4-ethoxyphenyl)octanamide has also been found to stimulate the release of GLP-1, which can help regulate appetite and glucose metabolism.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)octanamide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various biochemical and physiological assays. Additionally, N-(4-ethoxyphenyl)octanamide has a high potency and selectivity for the GPR119 receptor, which makes it an ideal tool for studying the role of this receptor in glucose metabolism. However, N-(4-ethoxyphenyl)octanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)octanamide. One potential area of research is the development of N-(4-ethoxyphenyl)octanamide-based therapies for the treatment of diabetes and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)octanamide on glucose metabolism and appetite regulation. Finally, the development of more potent and selective GPR119 agonists could lead to the development of more effective therapies for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)octanamide can be achieved through several methods. One of the most common methods is the reaction of 4-ethoxybenzoyl chloride with octanamine in the presence of a base such as triethylamine. This reaction leads to the formation of N-(4-ethoxyphenyl)octanamide along with the release of hydrogen chloride gas.

Scientific Research Applications

N-(4-ethoxyphenyl)octanamide has been extensively studied for its potential use as a therapeutic agent for various diseases such as diabetes, obesity, and metabolic disorders. It has been shown to stimulate the release of insulin from pancreatic beta cells, which can help regulate blood glucose levels. Additionally, N-(4-ethoxyphenyl)octanamide has been found to promote the release of GLP-1, a hormone that regulates appetite and glucose metabolism.

properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(4-ethoxyphenyl)octanamide

InChI

InChI=1S/C16H25NO2/c1-3-5-6-7-8-9-16(18)17-14-10-12-15(13-11-14)19-4-2/h10-13H,3-9H2,1-2H3,(H,17,18)

InChI Key

LFOLSYVNDLMNLN-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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